The synthesis of Egfr-IN-1 tfa generally involves several key steps:
Technical details regarding reaction conditions (temperature, solvent choice, reaction time) are critical for optimizing yield and purity, often requiring careful monitoring through techniques such as high-performance liquid chromatography.
The molecular structure of Egfr-IN-1 tfa can be characterized by its core scaffold, which typically includes a substituted phenyl ring linked to a heterocyclic moiety. The presence of a trifluoroacetate group (tfa) enhances solubility and stability in biological systems.
Egfr-IN-1 tfa undergoes several key chemical reactions during its synthesis:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and catalyst presence.
Egfr-IN-1 tfa exerts its therapeutic effects primarily through inhibition of the epidermal growth factor receptor signaling pathway. The mechanism involves:
Data from in vitro studies typically demonstrate reduced cell viability in cancer cell lines expressing high levels of epidermal growth factor receptor upon treatment with Egfr-IN-1 tfa.
Egfr-IN-1 tfa possesses several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Egfr-IN-1 tfa has significant applications in scientific research and clinical settings:
EGFR-IN-1 TFA belongs to the class of trisubstituted imidazole inhibitors that exhibit nanomolar potency against the EGFR(L858R/T790M/C797S) triple mutant through a reversible binding mechanism. X-ray crystallography reveals that its imidazole core acts as a hydrogen-bond acceptor for the catalytic lysine residue (K745) in the inactive "αC-helix out" conformation of the kinase domain. This interaction is critical for mutant selectivity because the αC-helix orientation in drug-resistant mutants sterically accommodates the inhibitor's fluorophenyl group, which extends into a hydrophobic pocket formed by the T790M gatekeeper mutation and K745 [1].
Table 1: Key Structural Interactions of EGFR-IN-1 TFA in EGFR Mutants
| EGFR Mutant | Binding Conformation | Key Interactions | Biological Significance |
|---|---|---|---|
| L858R/T790M/C797S | αC-helix out | Imidazole N3–K745 H-bond; Fluorophenyl–T790M/M766 van der Waals | Enables reversible inhibition of C797S mutant |
| L858R/T790M | αC-helix in | Salt bridge competition (K745-E762) | Reduced binding affinity |
| Wild-type EGFR | αC-helix in | Steric clash with K745 | Minimal inhibition |
Selective N-methylation of the imidazole’s H-bond accepting nitrogen (N3) ablates potency by disrupting the K745 interaction, confirming its role in targeting resistance mutations. The inhibitor’s flexibility allows functional groups at the imidazole C2 position to engage additional residues (e.g., D855 and N842), further stabilizing the complex in the inactive state [1] [4].
While EGFR-IN-1 TFA primarily functions reversibly, structural analogs with acrylamide warheads demonstrate covalent binding to C797 in the ATP-binding pocket. Crystal structures of irreversible trisubstituted imidazoles (e.g., compound 3–5) reveal:
Table 2: Covalent Binding Kinetics of EGFR Inhibitors
| Parameter | Acrylamide-Based Inhibitors | Propiolamide-Based Inhibitors | Relevance to EGFR-IN-1 TFA |
|---|---|---|---|
| kinact/KI (M⁻¹s⁻¹) | 35,800–115,000 | >200,000 | Lower reactivity allows nuanced mutant selectivity |
| Glutathione t½ | 30–120 min | <30 min | High reactivity increases off-target risk |
| Covalent Bond Target | C797 | C797 | Warhead absent in EGFR-IN-1 TFA |
Biochemical profiling of EGFR-IN-1 TFA reveals distinct selectivity patterns:
Table 3: Selectivity Profile of EGFR-IN-1 TFA
| Kinase Target | IC₅₀ (nM) | Fold-Selectivity vs. EGFR(L858R/T790M) | Clinical Relevance |
|---|---|---|---|
| EGFR(L858R/T790M) | 90 | 1.0 | Primary target |
| Wild-type EGFR | >5,000 | >55 | Reduced toxicity risk |
| HER2 | >1,000 | >11 | Avoids cardiotoxicity |
| Ack1 | 850 | 9.4 | Potential resistance mechanism |
| Src | 520 | 5.8 | Bypass signaling risk |
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5